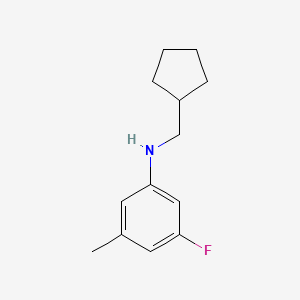

N-(Cyclopentylmethyl)-3-fluoro-5-methylaniline

Description

N-(Cyclopentylmethyl)-3-fluoro-5-methylaniline is a fluorinated aromatic amine characterized by a cyclopentylmethyl substituent on the amine group and a fluorine atom at the 3-position and a methyl group at the 5-position of the aniline ring. While direct physicochemical data for this compound are unavailable in the provided evidence, its structure suggests moderate lipophilicity due to the cyclopentyl group, which may influence solubility and bioavailability.

Properties

IUPAC Name |

N-(cyclopentylmethyl)-3-fluoro-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-6-12(14)8-13(7-10)15-9-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQXYKQWXBSNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-3-fluoro-5-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-5-methylaniline with cyclopentylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-3-fluoro-5-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or the nitrogen substituent.

Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amino group, using reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(Cyclopentylmethyl)-3-fluoro-5-methylaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares N-(Cyclopentylmethyl)-3-fluoro-5-methylaniline with structurally related compounds identified in the evidence:

Key Observations:

- Electronic Effects: Fluorine at the 3-position (target) versus 2- or 5-positions (analogs) may alter electronic distribution, affecting interactions with target receptors.

- Steric Hindrance: The 5-methyl group in the target compound may reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-methyl in ), favoring binding in certain enzymatic pockets.

Functional Group Impact on Bioactivity

- Cyclopentyl vs. However, benzyl groups may offer π-π stacking advantages in receptor binding.

- Trifluoromethyl vs. Methyl Groups: Compounds with trifluoromethyl groups (e.g., ) exhibit stronger electronegativity and metabolic resistance compared to methyl-substituted analogs, making them more persistent in environmental or biological systems.

Biological Activity

N-(Cyclopentylmethyl)-3-fluoro-5-methylaniline is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorine atom, and a methyl group attached to an aniline ring. This structural composition influences its chemical reactivity and biological properties. The compound is primarily synthesized as an intermediate in the production of more complex organic molecules, often through various substitution reactions involving halogenated or nitrated aniline derivatives.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which suggests potential anticancer properties.

- Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against certain bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against non-small cell lung carcinoma (NSCLC) cell lines with IC50 values ranging from 1.48 µM to 47.02 µM .

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study evaluated the effects of this compound on A549 and NCI-H23 cell lines.

- Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

-

Antimicrobial Evaluation :

- Another study focused on the antimicrobial properties of related compounds.

- The findings suggested that modifications to the aniline structure could enhance activity against specific pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Cyclopentylmethyl)-3-fluoroaniline | Fluorine substituent | Antimicrobial, anticancer |

| N-(Cyclopentylmethyl)-5-methylaniline | Methyl substituent | Moderate antimicrobial activity |

| N-(Cyclopentylmethyl)-3-chloro-5-methylaniline | Chlorine substituent | Potentially lower anticancer activity |

The presence of both fluorine and methyl groups in this compound enhances its biological reactivity compared to similar compounds, which may lack such substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.